5-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-5-oxopentanamide
Description
5-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-5-oxopentanamide is a synthetic organic compound featuring a pentanamide backbone with a ketone group at the fifth carbon, a 4-chlorophenyl substituent, and a 4-methylphenylsulfonyl (tosyl) group at the second position. The sulfonyl group enhances metabolic stability and electron-withdrawing effects, while the chlorophenyl moiety may influence lipophilicity and receptor binding. The amide group contributes to hydrogen bonding, a critical factor in pharmacological interactions .
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-(4-methylphenyl)sulfonyl-5-oxopentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4S/c1-12-2-8-15(9-3-12)25(23,24)17(18(20)22)11-10-16(21)13-4-6-14(19)7-5-13/h2-9,17H,10-11H2,1H3,(H2,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBYHYLOASOACW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CCC(=O)C2=CC=C(C=C2)Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101182965 | |
| Record name | 4-Chloro-α-[(4-methylphenyl)sulfonyl]-δ-oxobenzenepentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101182965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251097-70-8 | |
| Record name | 4-Chloro-α-[(4-methylphenyl)sulfonyl]-δ-oxobenzenepentanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=251097-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-α-[(4-methylphenyl)sulfonyl]-δ-oxobenzenepentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101182965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-5-oxopentanamide, a sulfonamide derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈ClN₁O₄S with a molar mass of approximately 379.85782 g/mol. The structure features a chlorophenyl group and a methylphenyl sulfonamide moiety, which are critical for its biological activity.
Biological Activity Overview
Research indicates that sulfonamide derivatives exhibit various biological activities, including:
- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. The presence of the sulfonamide group in this compound may confer similar antimicrobial effects.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
Cytotoxicity Studies
A significant focus has been on the cytotoxic effects of this compound against different cancer cell lines. The following table summarizes findings from recent studies:
| Compound | Cell Line | IC₅₀ (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 22.09 | Induction of apoptosis |
| This compound | A-549 (lung cancer) | 6.40 | Cell cycle arrest |
These results indicate that the compound has significant cytotoxicity against both MCF-7 and A-549 cell lines, with a notably lower IC₅₀ value against A-549 cells, suggesting higher potency in lung cancer models.
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : Studies have shown that treatment with the compound leads to morphological changes in treated cells indicative of apoptosis, such as membrane blebbing and nuclear fragmentation.
- Cell Cycle Arrest : The compound may interfere with the cell cycle progression, leading to an accumulation of cells in specific phases, particularly G1/S transition.
Case Studies
A notable study investigated the cytotoxic effects of various sulfonamide derivatives, including our compound of interest. The study utilized the MTT assay to evaluate cell viability across different concentrations. Results demonstrated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to those without such modifications.
In another case study focusing on structural analogs, it was found that introducing substituents like methyl or chloro groups significantly influenced the anticancer activity, highlighting the importance of chemical modifications in enhancing bioactivity.
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
| Compound Name | Modifications vs. Target Compound | Potential Impact on Properties |
|---|---|---|
| 5-(4-Fluorophenyl)-2-tosyl-5-oxopentanamide | Fluorine substitution at phenyl ring | Increased electronegativity, altered binding affinity |
| 5-(4-Chlorophenyl)-2-(phenylsulfonyl)-5-oxopentanamide | Removal of methyl group from tosyl | Reduced steric hindrance, higher reactivity |
| 5-(4-Chlorophenyl)-3-tosyl-5-oxopentanamide | Tosyl group at position 3 | Altered spatial arrangement, solubility changes |
These modifications demonstrate how substituent position and electronic properties influence chemical behavior .
Reactivity and Stability
The target compound’s amide group is prone to rearrangement reactions under acidic or basic conditions, a trait shared with other sulfonamide-containing molecules. For example, analogs lacking the tosyl group exhibit faster hydrolysis rates due to reduced electron withdrawal, as observed in studies of analogous amide rearrangements .
Pharmacological Context
Selective serotonin reuptake inhibitors (SSRIs), such as fluoxetine, share aryl and sulfonyl motifs but differ in backbone structure, leading to divergent binding profiles and metabolic pathways . The 4-chlorophenyl group in the target compound may mimic SSRI pharmacophores, though its elongated chain could reduce blood-brain barrier permeability compared to shorter-chain SSRIs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
